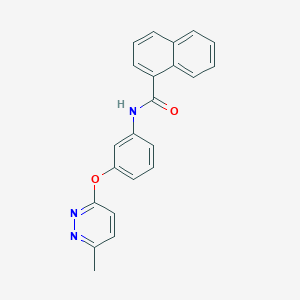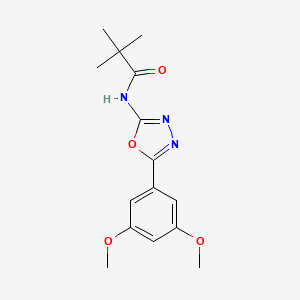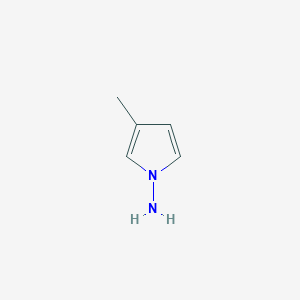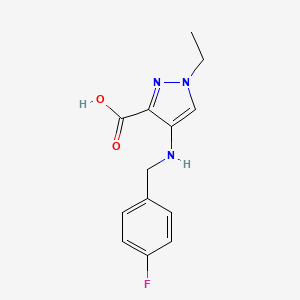![molecular formula C18H23NO5 B2883184 Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411327-83-6](/img/structure/B2883184.png)
Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate, also known as MEOP or MEOP-E, is a chemical compound that has gained attention in the scientific community due to its potential for use in research applications. MEOP-E is a piperidine derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate-E has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound-E can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes this compound-E a valuable tool for investigating the mechanisms underlying various neurological disorders.
Mechanism of Action
Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate-E acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in several important physiological processes, including learning and memory, attention, and sensory processing. By modulating the activity of this receptor, this compound-E can affect neuronal excitability and synaptic transmission, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
This compound-E has been shown to enhance the activity of the α7 nAChR, leading to increased calcium influx and neurotransmitter release. This can result in improved cognitive function, including enhanced learning and memory. This compound-E has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate-E in lab experiments is its selectivity for the α7 nAChR. This makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation is that this compound-E has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research involving Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate-E. One area of interest is the development of more potent and selective α7 nAChR modulators. Another direction is the investigation of this compound-E's effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, this compound-E could be studied for its potential therapeutic applications in the treatment of neurodegenerative diseases and cognitive disorders.
Conclusion
This compound-E is a promising compound for scientific research, particularly in the field of neuroscience. Its ability to modulate the activity of the α7 nAChR makes it a valuable tool for investigating the mechanisms underlying various neurological disorders. While there are limitations to its use in lab experiments, there are several potential future directions for research that could lead to new insights into the role of this compound in the brain.
Synthesis Methods
The synthesis of Methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate-E involves several steps, including the condensation of ethyl 2-bromoacetate with 4-hydroxyphenethylamine, followed by the reaction of the resulting product with 2-ethoxyphenol. The final step involves the reaction of the intermediate product with methyl acetoacetate to yield this compound-E. The synthesis process has been optimized to achieve high yields and purity of the final product.
properties
IUPAC Name |
methyl (E)-4-[4-(2-ethoxyphenoxy)piperidin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-3-23-15-6-4-5-7-16(15)24-14-10-12-19(13-11-14)17(20)8-9-18(21)22-2/h4-9,14H,3,10-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKUHXLNDMHAN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCN(CC2)C(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC2CCN(CC2)C(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)
![2-(methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2883105.png)
![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2883109.png)

![N-(2-(6-((3-morpholinopropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883113.png)





![(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2883123.png)